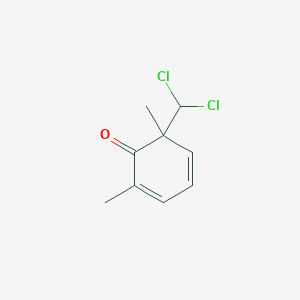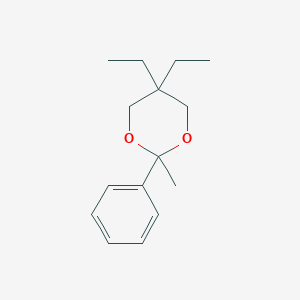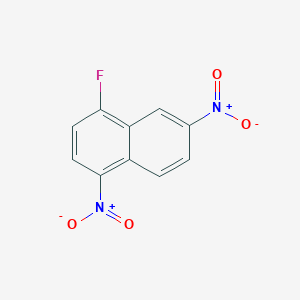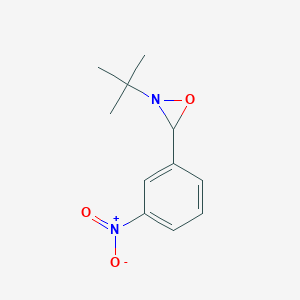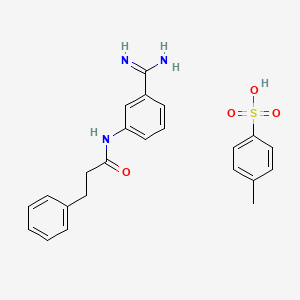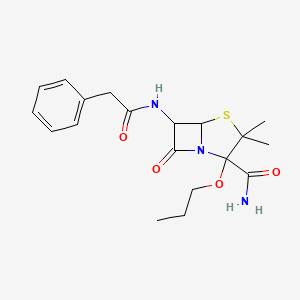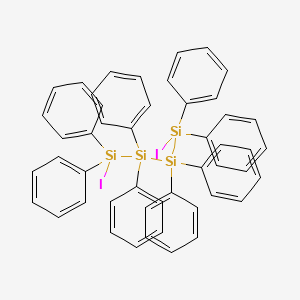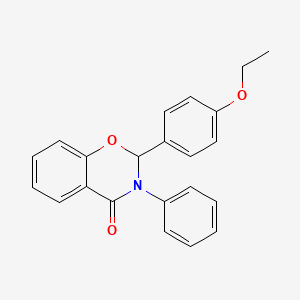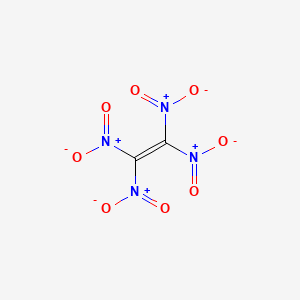![molecular formula C14H14N2O2 B14710253 Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- CAS No. 15096-06-7](/img/structure/B14710253.png)
Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments due to their vivid colors. This specific compound is known for its unique chemical structure and properties, making it a subject of interest in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- is typically synthesized through an azo-coupling reaction. This reaction involves the coupling of a diazonium salt with an aromatic compound. In this case, the synthesis can be achieved by reacting 2-methoxybenzenediazonium tetrafluoroborate with 4-methylphenol in an appropriate solvent such as acetonitrile at elevated temperatures . The reaction progress is often monitored using thin-layer chromatography (TLC), and the product is purified through column chromatography.
Industrial Production Methods
Industrial production of azo compounds, including Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl-, follows similar synthetic routes but on a larger scale. The process involves the preparation of diazonium salts under controlled conditions, followed by their coupling with phenolic compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of the phenolic group.
Oxidation and Reduction: The azo group (N=N) can be reduced to form corresponding amines, and the phenolic group can undergo oxidation to form quinones.
Coupling Reactions: The compound can further react with other diazonium salts to form more complex azo compounds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or zinc dust in acidic conditions are employed.
Major Products Formed
Electrophilic Substitution: Products include nitro-phenol derivatives.
Oxidation: Products include quinones.
Reduction: Products include corresponding amines.
Applications De Recherche Scientifique
Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex azo compounds and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- primarily involves its interaction with biological molecules through its azo group. The azo group can undergo reduction to form amines, which can then interact with various molecular targets. The phenolic group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- can be compared with other similar azo compounds such as:
3,5-Dimethoxy-2-[(4-methoxyphenyl)diazenyl]phenol: Similar in structure but with additional methoxy groups, leading to different chemical properties and applications.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another azo compound with different substituents, affecting its reactivity and use in various applications.
The uniqueness of Phenol, 2-[(2-methoxyphenyl)azo]-4-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
15096-06-7 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
2-[(2-methoxyphenyl)diazenyl]-4-methylphenol |
InChI |
InChI=1S/C14H14N2O2/c1-10-7-8-13(17)12(9-10)16-15-11-5-3-4-6-14(11)18-2/h3-9,17H,1-2H3 |
Clé InChI |
NGKLXCVKOHCAII-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


